molecular formula C20H18N4O4 B11566949 ethyl 4-[(2-oxo-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazole-4-carbonyl)amino]benzoate

ethyl 4-[(2-oxo-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazole-4-carbonyl)amino]benzoate

Cat. No.: B11566949
M. Wt: 378.4 g/mol
InChI Key: HCIQCPISOUEFQN-UHFFFAOYSA-N
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Description

ETHYL 4-{[(2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL)CARBONYL]AMINO}BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a benzimidazole ring fused with a pyrimidine ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

The synthesis of ETHYL 4-{[(2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL)CARBONYL]AMINO}BENZOATE can be achieved through several synthetic routes. One common method involves the Biginelli reaction, which is a multicomponent reaction that combines ethyl acetoacetate, benzaldehyde, and urea under acidic conditions . This reaction is known for its efficiency and ability to produce high yields of the desired product. Industrial production methods often involve the use of eco-friendly catalysts and solvent-free conditions to minimize environmental impact .

Chemical Reactions Analysis

ETHYL 4-{[(2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL)CARBONYL]AMINO}BENZOATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Mechanism of Action

The mechanism of action of ETHYL 4-{[(2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as β-glucuronidase, which plays a role in the metabolism and excretion of toxic substances . By inhibiting this enzyme, the compound can slow down the process of glucuronidation, which is important for the treatment of various diseases .

Comparison with Similar Compounds

ETHYL 4-{[(2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL)CARBONYL]AMINO}BENZOATE can be compared with other similar compounds, such as ethyl 4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate. While both compounds share a similar core structure, the presence of different substituents can significantly affect their chemical properties and biological activities. The unique combination of functional groups in ETHYL 4-{[(2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL)CARBONYL]AMINO}BENZOATE makes it particularly interesting for further research and development.

Properties

Molecular Formula

C20H18N4O4

Molecular Weight

378.4 g/mol

IUPAC Name

ethyl 4-[(2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carbonyl)amino]benzoate

InChI

InChI=1S/C20H18N4O4/c1-2-28-19(27)12-7-9-13(10-8-12)21-18(26)16-11-17(25)23-20-22-14-5-3-4-6-15(14)24(16)20/h3-10,16H,2,11H2,1H3,(H,21,26)(H,22,23,25)

InChI Key

HCIQCPISOUEFQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=NC4=CC=CC=C4N23

Origin of Product

United States

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